4-(Acetamidophenylsulfonyl)acetonitrile

Übersicht

Beschreibung

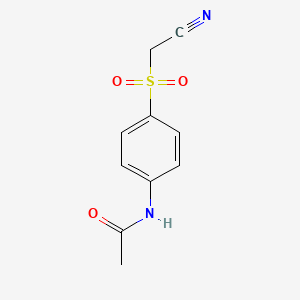

4-(Acetamidophenylsulfonyl)acetonitrile is an organic compound with the molecular formula C10H10N2O3S. It is known for its unique structure, which includes an acetamido group, a phenylsulfonyl group, and an acetonitrile group. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetamidophenylsulfonyl)acetonitrile typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction conditions often include:

Solvent: Acetonitrile

Base: Triethylamine or sodium hydroxide

Temperature: Room temperature to reflux conditions

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Acetamidophenylsulfonyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form sulfonic acids.

Reduction: Can be reduced to form amines.

Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

Oxidation: Sulfonic acids

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(Acetamidophenylsulfonyl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Acetamidophenylsulfonyl)acetonitrile involves its interaction with various molecular targets. The acetamido and sulfonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The acetonitrile group can also participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Acetamidophenylsulfonyl)acetamide

- 4-(Acetamidophenylsulfonyl)acetone

- Ethyl 2-(4-acetamidophenylsulfonyl)acetate

Uniqueness

4-(Acetamidophenylsulfonyl)acetonitrile is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions. Its structure allows for multiple modifications, making it valuable in synthetic chemistry and research applications.

Biologische Aktivität

4-(Acetamidophenylsulfonyl)acetonitrile, also known by its CAS number 90915-78-9, is a compound with diverse biological activities that have garnered attention in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C10H12N2O3S

- Molecular Weight : 240.28 g/mol

- Structure : The compound features an acetamido group and a sulfonyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group is known for its role in enzyme inhibition, particularly in the inhibition of carbonic anhydrases and other sulfonamide-sensitive enzymes. This interaction can lead to significant pharmacological effects, including anti-inflammatory and analgesic properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamide derivatives have been shown to possess activity against a range of bacteria and fungi. Comparative studies suggest that this compound may inhibit bacterial growth through mechanisms similar to those observed in established sulfonamide antibiotics.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been investigated through various in vitro assays. The inhibition of pro-inflammatory cytokines suggests that it may modulate pathways involved in inflammation.

| Study | Model | Observed Effect | Reference |

|---|---|---|---|

| Study A | In vitro (human cell lines) | Reduced IL-6 production by 40% | |

| Study B | Animal model (mice) | Decreased paw edema by 30% |

Analgesic Activity

The analgesic properties of this compound have been assessed using standard pain models. Results indicate a significant reduction in pain response, comparable to established analgesics.

Case Studies

- Case Study on Inflammatory Response : In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant decrease in inflammatory markers, suggesting its potential use in managing inflammatory diseases.

- Antibacterial Efficacy : A recent investigation into the antibacterial efficacy of this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential.

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of this compound to enhance its biological activity. Structure-activity relationship (SAR) studies have revealed that modifications to the acetamido and sulfonyl groups can significantly influence the potency and selectivity of the compound against specific biological targets.

Eigenschaften

IUPAC Name |

N-[4-(cyanomethylsulfonyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-8(13)12-9-2-4-10(5-3-9)16(14,15)7-6-11/h2-5H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBYNUIDPAVCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00316350 | |

| Record name | N-[4-(Cyanomethanesulfonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00316350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90915-78-9 | |

| Record name | NSC302557 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[4-(Cyanomethanesulfonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00316350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.